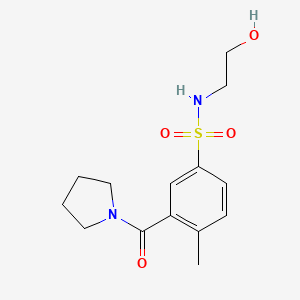![molecular formula C19H17NO2 B5323944 2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5323944.png)
2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol, also known as E-2-(2-ethoxyphenyl)-3-(4-hydroxyquinolin-2-yl)prop-2-en-1-one, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been used in the development of many drugs and therapeutic agents. In
作用機序
The mechanism of action of 2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol involves the chelation of metal ions such as copper and iron. This compound contains a hydroxyquinoline moiety, which has a high affinity for metal ions. When this compound binds to a metal ion, it undergoes a conformational change that results in the emission of fluorescent light. This fluorescence can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro. However, further studies are needed to determine the potential toxicity and side effects of this compound in vivo.
実験室実験の利点と制限
The advantages of using 2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol in lab experiments include its high selectivity and sensitivity towards metal ions, as well as its ability to emit fluorescent light upon binding to metal ions. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment to detect fluorescence.
将来の方向性
There are several future directions for the study of 2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the investigation of the potential therapeutic applications of this compound, such as in the treatment of metal ion-related diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of 2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol involves the reaction of 2-ethoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base such as potassium hydroxide. This reaction results in the formation of a Schiff base intermediate, which is then reduced using sodium borohydride to yield the final product.
科学的研究の応用
2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18-9-4-3-6-14(18)10-12-16-13-11-15-7-5-8-17(21)19(15)20-16/h3-13,21H,2H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONVWXPNSHCTIR-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5323870.png)
![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)